molecular formula C9H14O2 B2430996 Methyl cyclohept-4-ene-1-carboxylate CAS No. 17328-81-3

Methyl cyclohept-4-ene-1-carboxylate

Cat. No.: B2430996
CAS No.: 17328-81-3
M. Wt: 154.209
InChI Key: WBTLVCMNVWUHDS-UHFFFAOYSA-N
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Description

Methyl cyclohept-4-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. It is a colorless liquid with a fruity odor. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclohept-4-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohept-4-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Methyl cyclohept-4-ene-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl cyclohept-4-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-1-ene-1-carboxylate: Similar in structure but with a six-membered ring.

    Ethyl cyclohept-4-ene-1-carboxylate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl cyclohexanecarboxylate: Similar but with a saturated ring structure.

Uniqueness

Methyl cyclohept-4-ene-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl cyclohept-4-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLVCMNVWUHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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